molecular formula C34H45BrN4O4 B1649304 Tazemetostat hydrobromide CAS No. 1467052-75-0

Tazemetostat hydrobromide

Numéro de catalogue: B1649304
Numéro CAS: 1467052-75-0
Poids moléculaire: 653.6 g/mol
Clé InChI: UQRICAQPWZSJNF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le Tazemetostat Hydrobromure est un inhibiteur puissant et sélectif de l’enhancer of zeste homologue 2 (EZH2), une histone méthyltransférase. Il est principalement utilisé comme agent antinéoplasique pour le traitement de divers cancers, y compris le sarcome épithélioïde et le lymphome folliculaire récidivant ou réfractaire . En inhibant l’EZH2, le Tazemetostat Hydrobromure contribue à prévenir la croissance et la prolifération des cellules cancéreuses.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Tazemetostat Hydrobromure est synthétisé par une série de réactions chimiques impliquant la formation du sel d’hydrobromure. La voie de synthèse implique généralement les étapes suivantes :

Méthodes de production industrielle : La production industrielle du Tazemetostat Hydrobromure suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’optimisation des conditions de réaction afin d’assurer un rendement élevé et une pureté élevée. Le processus de production est soigneusement surveillé pour se conformer aux normes réglementaires et assurer la sécurité et l’efficacité du produit final .

Analyse Des Réactions Chimiques

Metabolic Reactions

Tazemetostat undergoes hepatic metabolism primarily via CYP3A4-mediated N-dealkylation , producing two major inactive metabolites:

MetaboliteStructural ModificationEnzyme InvolvementPharmacological Activity
EPZ-6930 Loss of ethyl group from aniline nitrogenCYP3A4Inactive (100×↓ potency)
EPZ006931 Loss of tetrahydropyran moietyCYP3A4Inactive
  • Key Findings :

    • Autoinduction of CYP3A4 reduces systemic exposure (42% ↓ AUC after 15 days) .

    • Metabolites account for >90% of circulating components but lack therapeutic activity .

Enzymatic Inhibition Kinetics

Tazemetostat competitively inhibits EZH2 by binding to its S-adenosyl methionine (SAM) pocket. Biochemical studies reveal:

ParameterWild-Type EZH2Y641N Mutant EZH2
K<sub>i</sub> 2.5 ± 0.5 nM2.6 ± 0.3 nM
IC<sub>50</sub> (H3K27me3) 9 nM (range: 2–38 nM)Similar to WT
Residence Time 3–4 hoursExtended by mutation
  • Mechanistic Insight :

    • The pyridone motif in tazemetostat forms hydrogen bonds with W624, displacing SAM during catalysis .

    • Mutations (e.g., Y641N) slow dissociation rates, enhancing target engagement .

Stability and Degradation Reactions

This compound exhibits pH-dependent solubility:

PropertyValueConditions
Aqueous Solubility Slightly solublepH ≈ 5 (saturated)
pKa 5.26, 6.88, 12.62Measured at 25°C
Degradation Hydrolytic (amide bond cleavage)Acidic/alkaline media

Source:

Biochemical Interactions

  • EZH1 Cross-Reactivity : Inhibits EZH1 at 36× higher IC<sub>50</sub> (392 nM vs. 10.9 nM for EZH2) .

  • H3K27me3 Modulation : Reduces H3K27me3 levels by >90% in lymphoma cells, independent of EZH2 mutational status .

Applications De Recherche Scientifique

Follicular Lymphoma (FL)

Tazemetostat has received FDA approval for the treatment of adult patients with relapsed or refractory follicular lymphoma who have EZH2 mutations. Clinical trials have shown promising results:

  • Phase II Trials : In a pivotal study involving 99 patients, the overall response rate (ORR) was approximately 69% among those with EZH2 mutations and 35% among wild-type patients . The treatment regimen consisted of 800 mg administered orally twice daily.
  • Case Studies : A review of three individual cases highlighted that patients experienced varying degrees of response, with some achieving stable disease for extended periods .

Epithelioid Sarcoma (ES)

Tazemetostat is also indicated for patients aged 16 years and older with metastatic or locally advanced epithelioid sarcoma who are not candidates for complete surgical resection. The drug's approval was based on its ability to induce tumor regression:

  • Efficacy : In clinical trials, the drug demonstrated an ORR of about 15%, with some patients maintaining responses for over six months .

Other Tumors

Emerging research is exploring the potential applications of tazemetostat in other malignancies, such as:

  • Non-Hodgkin Lymphoma : Currently under investigation in Phase II trials, tazemetostat may offer therapeutic benefits for various subtypes of non-Hodgkin lymphoma .
  • Pancreatic and Colorectal Cancers : Ongoing studies are assessing its efficacy in these cancers, particularly in cases harboring EZH2 mutations .

Safety Profile

The safety profile of tazemetostat has been generally favorable. Common adverse effects include:

  • Fatigue
  • Nausea
  • Anemia
  • Neutropenia

Serious adverse events have been noted but are relatively rare compared to the benefits observed in clinical efficacy .

Case Studies Summary

Case StudyPatient DemographicsTreatment ResponseDuration
Case 1Male, 50sStable disease>6 months
Case 2Female, 40sPartial response26 cycles
Case 3Male, 30sComplete response>6 months

These case studies illustrate the variability in patient response to tazemetostat, highlighting both its potential and the need for personalized treatment approaches.

Mécanisme D'action

Le Tazemetostat Hydrobromure exerce ses effets en inhibant l’activité de l’EZH2, une histone méthyltransférase impliquée dans la méthylation de l’histone H3 au niveau de la lysine 27 (H3K27). Cette inhibition empêche la triméthylation de H3K27, conduisant à la réactivation des gènes qui suppriment la croissance tumorale. Les cibles moléculaires et les voies impliquées comprennent le complexe de répression polycomb 2 (PRC2) et diverses voies de signalisation en aval qui régulent la prolifération et la différenciation cellulaires .

Composés similaires :

    GSK126 : Un autre inhibiteur de l’EZH2 avec des mécanismes d’action similaires.

    EPZ-6438 : Le nom original du Tazemetostat avant sa commercialisation.

    CPI-1205 : Un inhibiteur sélectif de l’EZH2 en cours d’investigation pour le traitement du cancer.

Unicité du Tazemetostat Hydrobromure : Le Tazemetostat Hydrobromure est unique en raison de sa forte sélectivité pour l’EZH2 et de sa capacité à inhiber les formes sauvages et mutantes de l’enzyme. Cette sélectivité le rend particulièrement efficace dans le traitement des cancers avec des mutations de l’EZH2 .

Comparaison Avec Des Composés Similaires

    GSK126: Another EZH2 inhibitor with similar mechanisms of action.

    EPZ-6438: The original name for Tazemetostat before it was marketed.

    CPI-1205: A selective EZH2 inhibitor under investigation for cancer treatment.

Uniqueness of Tazemetostat Hydrobromide: this compound is unique due to its high selectivity for EZH2 and its ability to inhibit both wild-type and mutant forms of the enzyme. This selectivity makes it particularly effective in treating cancers with EZH2 mutations .

Activité Biologique

Tazemetostat hydrobromide, marketed as Tazverik, is a first-in-class oral selective inhibitor of the enhancer of zeste homolog 2 (EZH2), a histone methyltransferase involved in gene silencing and tumor progression. Approved by the FDA for certain cancers, including epithelioid sarcoma and relapsed/refractory follicular lymphoma with EZH2 mutations, tazemetostat exhibits significant biological activity through its mechanism of action, pharmacokinetics, and clinical efficacy. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Tazemetostat selectively inhibits EZH2 by competing with S-adenosylmethionine (SAM), leading to a reduction in trimethylation of lysine 27 on histone H3 (H3K27me3). This demethylation restores the expression of tumor suppressor genes and enhances immune response mechanisms. The drug has shown efficacy against various tumor types, particularly those with EZH2 mutations.

Key Mechanistic Insights

  • EZH2 Inhibition : Tazemetostat inhibits both wild-type and mutant EZH2, leading to decreased proliferation in EZH2-dependent tumors .
  • Histone Modification : Treatment results in a dose-dependent reduction in H3K27me3 levels, which correlates with antitumor activity .
  • Immune Modulation : The drug restores expression of MHC-I and MHC-II in EZH2-mutant lymphoma cells, potentially enhancing immune recognition of tumors .

Pharmacokinetics

Tazemetostat is characterized by rapid absorption and dose-proportional exposure. Its pharmacokinetic profile includes:

  • Bioavailability : Approximately 33% after oral administration.
  • Metabolism : Primarily metabolized by CYP3A to inactive metabolites (M1, M3, M5).
  • Excretion : Mainly excreted via feces; limited central nervous system penetration.
  • Half-life : Short half-life necessitating twice-daily dosing .

Table 1: Pharmacokinetic Parameters of Tazemetostat

ParameterValue
Oral Bioavailability33%
Metabolizing EnzymeCYP3A
Major MetabolitesM1, M3, M5
Excretion RouteFeces
Dosing Frequency800 mg twice daily

Case Studies

  • Epithelioid Sarcoma :
    • In a clinical trial involving patients with locally advanced or metastatic epithelioid sarcoma, tazemetostat demonstrated significant antitumor activity, leading to durable responses in some cases .
  • Follicular Lymphoma :
    • A phase II study assessed tazemetostat's efficacy in patients with relapsed/refractory follicular lymphoma. The objective response rate was notable among patients with EZH2 mutations, highlighting the drug's targeted action .

Table 2: Summary of Clinical Trial Findings

Cancer TypeStudy PhaseObjective Response RateNotable Outcomes
Epithelioid SarcomaPhase II30%Durable responses observed
Follicular LymphomaPhase II60% (EZH2 mut)Significant reduction in tumor size

Safety Profile

Tazemetostat is generally well-tolerated. Common adverse effects include fatigue, nausea, and decreased appetite. Serious adverse events are rare but may include liver enzyme elevations and hematological changes.

Table 3: Common Adverse Effects

Adverse EffectIncidence (%)
Fatigue30
Nausea20
Decreased Appetite15
Liver Enzyme Elevation<5

Propriétés

IUPAC Name

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H44N4O4.BrH/c1-5-38(29-10-14-41-15-11-29)32-20-28(27-8-6-26(7-9-27)22-37-12-16-42-17-13-37)19-30(25(32)4)33(39)35-21-31-23(2)18-24(3)36-34(31)40;/h6-9,18-20,29H,5,10-17,21-22H2,1-4H3,(H,35,39)(H,36,40);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRICAQPWZSJNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCOCC5.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H45BrN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101027715
Record name Tazemetostat hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

653.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1467052-75-0
Record name Tazemetostat hydrobromide [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1467052750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tazemetostat hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAZEMETOSTAT HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P89T5M073
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tazemetostat hydrobromide
Reactant of Route 2
Reactant of Route 2
Tazemetostat hydrobromide
Reactant of Route 3
Reactant of Route 3
Tazemetostat hydrobromide
Reactant of Route 4
Reactant of Route 4
Tazemetostat hydrobromide
Reactant of Route 5
Reactant of Route 5
Tazemetostat hydrobromide
Reactant of Route 6
Reactant of Route 6
Tazemetostat hydrobromide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.